

A Comparative Analysis of 1,3,5-Trinitrobenzene and its Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,3,5-Trinitrobenzene**

Cat. No.: **B165232**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of the properties of **1,3,5-trinitrobenzene** (TNB) and its isomers, 1,2,3-trinitrobenzene and 1,2,4-trinitrobenzene. The objective is to furnish researchers, scientists, and professionals in drug development with a detailed analysis of the physicochemical properties, synthesis protocols, and explosive characteristics of these compounds, supported by available experimental data.

Physicochemical and Explosive Properties

The arrangement of nitro groups on the benzene ring significantly influences the properties of trinitrobenzene isomers. The symmetrical substitution in **1,3,5-trinitrobenzene** generally leads to higher stability and density compared to its asymmetrical isomers. A summary of key quantitative data is presented in the table below.

Property	1,2,3-Trinitrobenzene	1,2,4-Trinitrobenzene	1,3,5-Trinitrobenzene
Molecular Formula	C ₆ H ₃ N ₃ O ₆	C ₆ H ₃ N ₃ O ₆	C ₆ H ₃ N ₃ O ₆
Molar Mass (g/mol)	213.11	213.11	213.11
Appearance	---	---	Pale yellow solid
Melting Point (°C)	128[1]	61[2]	122.5 - 123.2[3][4]
Boiling Point (°C)	---	---	315[4]
Density (g/cm ³)	---	1.730[2]	1.76[3][4]
Detonation Velocity (m/s)	---	---	7,450 (at 1.60 g/cm ³)[5]
Impact Sensitivity	---	---	Relatively insensitive
Friction Sensitivity	---	---	Insensitive to 353 N
Enthalpy of Formation (solid, kJ/mol)	---	-2828 (Enthalpy of combustion)[6]	-37 ± 1[7]
Solubility in Water	---	---	330 mg/L[4]

Experimental Protocols

Detailed methodologies for the synthesis of these isomers are crucial for reproducible research. Below are outlines of common laboratory-scale synthesis procedures.

Synthesis of 1,3,5-Trinitrobenzene

1,3,5-Trinitrobenzene is typically synthesized via the nitration of m-dinitrobenzene or by the decarboxylation of 2,4,6-trinitrobenzoic acid.

Protocol via Decarboxylation of 2,4,6-Trinitrobenzoic Acid:

- Preparation of 2,4,6-Trinitrobenzoic Acid: 2,4,6-Trinitrotoluene (TNT) is oxidized using a strong oxidizing agent such as potassium dichromate in concentrated sulfuric acid.

- Decarboxylation: The resulting 2,4,6-trinitrobenzoic acid is then heated in a suitable solvent, such as water or ethanol, to induce decarboxylation, yielding **1,3,5-trinitrobenzene**. The progress of the reaction can be monitored by the cessation of carbon dioxide evolution.
- Purification: The crude **1,3,5-trinitrobenzene** is purified by recrystallization from a solvent like glacial acetic acid or ethanol.

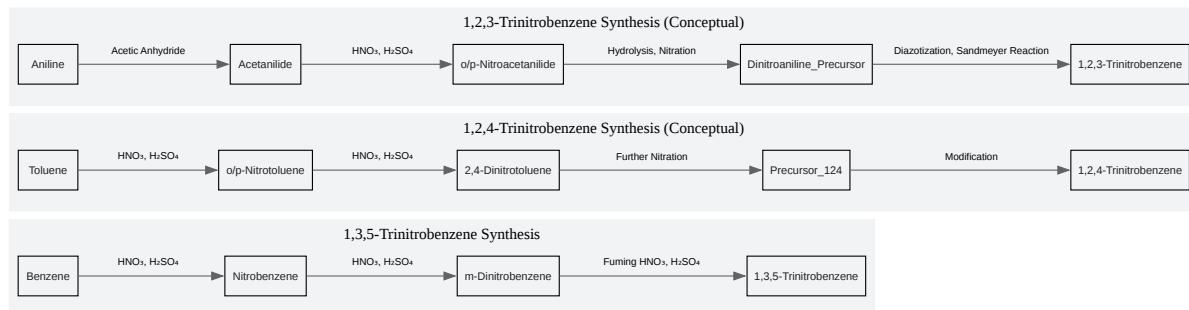
Synthesis of 1,2,4-Trinitrobenzene

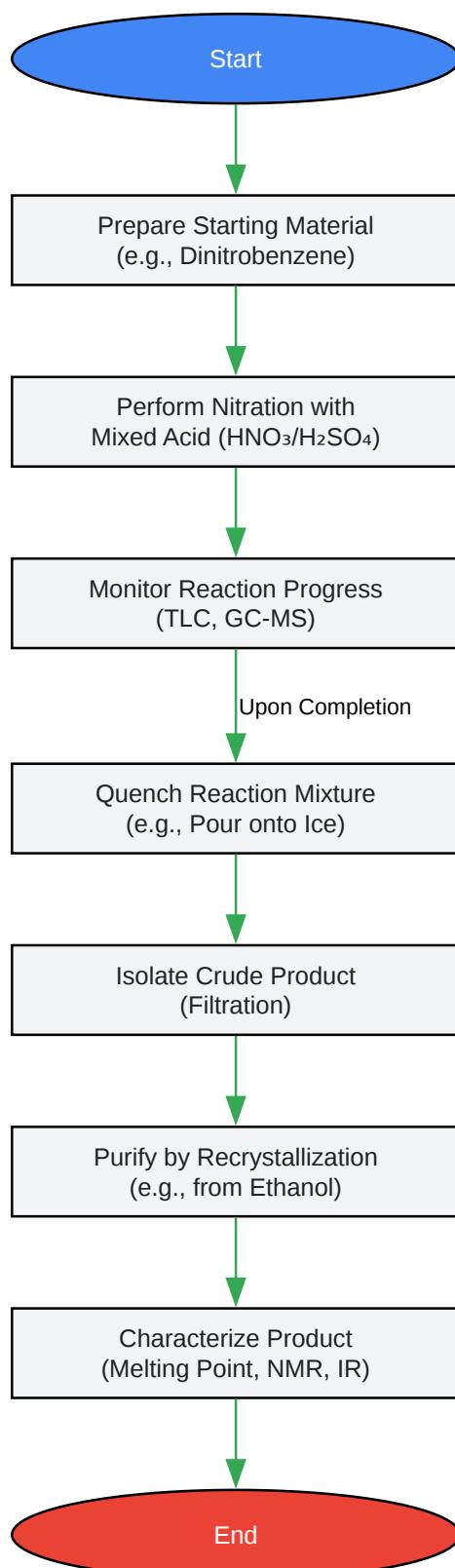
The synthesis of 1,2,4-trinitrobenzene is more complex due to the directing effects of the nitro groups. A common route involves the nitration of 2,4-dinitrotoluene followed by oxidation and decarboxylation.

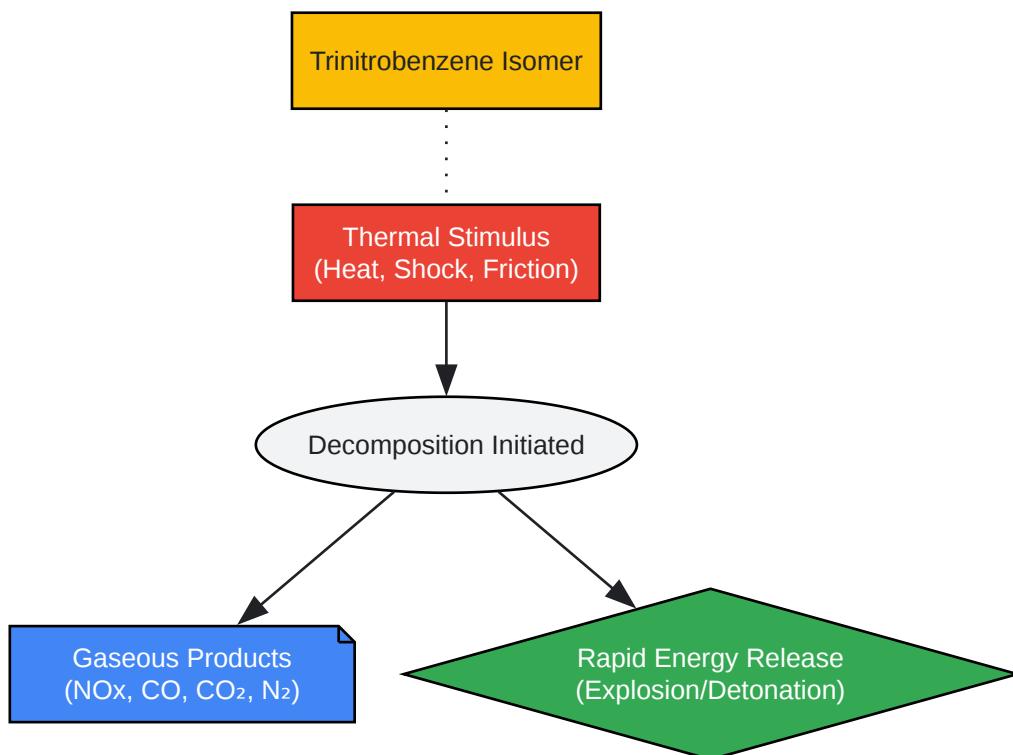
Illustrative Protocol:

- Nitration of 2,4-Dinitrotoluene: 2,4-dinitrotoluene is further nitrated using a mixture of fuming nitric acid and sulfuric acid to introduce a third nitro group, primarily at the 6-position to yield 2,4,6-trinitrotoluene, but with other isomers also forming.
- Alternative Routes: More specific syntheses often involve multi-step processes starting from precursors that favor the 1,2,4-substitution pattern.

Synthesis of 1,2,3-Trinitrobenzene


The synthesis of 1,2,3-trinitrobenzene is the most challenging of the three isomers due to steric hindrance and the deactivating effect of the adjacent nitro groups.


Conceptual Pathway:


Synthesis of this isomer often requires specialized starting materials and reaction conditions to overcome the strong deactivation of the benzene ring and direct the nitro groups to adjacent positions. A potential, though complex, route could involve the nitration of a precursor that already contains substituents that can be later converted to nitro groups or removed.

Visualized Synthesis and Decomposition Pathways

The following diagrams illustrate the general synthesis pathways for trinitrobenzene isomers and a conceptual representation of their thermal decomposition.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2,3-trinitrobenzene [stenutz.eu]
- 2. 1,2,4-trinitrobenzene [stenutz.eu]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. 1,3,5-Trinitrobenzene - Wikipedia [en.wikipedia.org]
- 5. Table of explosive detonation velocities - Wikipedia [en.wikipedia.org]
- 6. 1,2,4-Trinitrobenzene [webbook.nist.gov]
- 7. 1,3,5-Trinitrobenzene [webbook.nist.gov]

- To cite this document: BenchChem. [A Comparative Analysis of 1,3,5-Trinitrobenzene and its Isomers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b165232#comparative-study-of-1-3-5-trinitrobenzene-isomers-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com